Elevated pKa (8.96) vs. Lidocaine (7.9): Improved Therapeutic Index Potential
Antiarrhythmic agent-3 possesses an experimentally determined pKa of 8.96 (H₂O, approximate) [1], which is approximately 1.06 units higher than the pKa of lidocaine (7.9) [2]. QSAR modeling of aminoxylidides indicates that while antiarrhythmic potency (ED₅₀) correlates solely with LogP, CNS toxicity (TD₅₀) is a function of both LogP and pKa [3]. The higher pKa of Antiarrhythmic agent-3 is predicted to enhance the therapeutic index (TD₅₀/ED₅₀) by reducing CNS toxicity at equivalent antiarrhythmic doses, a class-level inference supported by the broader QSAR analysis [4].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa ~8.96 |
| Comparator Or Baseline | Lidocaine: pKa ~7.9 |
| Quantified Difference | ΔpKa ≈ +1.06 |
| Conditions | Aqueous determination (approximate value) [1]; comparator pKa from literature standard [2]. |
Why This Matters
A higher pKa reduces the fraction of non-ionized drug at physiological pH, decreasing CNS partitioning and potentially widening the therapeutic window.
- [1] ChemicalBook. 21236-52-2 (L 30) Chemical Properties. pKa: 8.96(H2O)(Approximate). View Source
- [2] DrugBank. Lidocaine: Pharmacology, Physicochemical Properties. pKa: 7.9. View Source
- [3] Tenthorey PA, Block AJ, Ronfeld RA, McMaster PD, Byrnes EW. New antiarrhythmic agents. 6. Quantitative structure-activity relationships of aminoxylidides. J Med Chem. 1981 Jul;24(7):798-806. View Source
- [4] Semantic Scholar. New antiarrhythmic agents. 6. Quantitative structure-activity relationships of aminoxylidides. Abstract: '...therapeutic index can be improved by increasing the pKa.' View Source
